3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide is a complex organic compound characterized by its unique structure, which includes a trichloroethyl group, a methoxy-nitrophenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide typically involves multiple steps:
Formation of the Trichloroethyl Intermediate: This step involves the reaction of trichloroacetic acid with a suitable amine under basic conditions to form the trichloroethyl intermediate.
Coupling with Methoxy-Nitrophenyl Isocyanate: The trichloroethyl intermediate is then reacted with 4-methoxy-2-nitrophenyl isocyanate to form the carbamothioyl intermediate.
Final Coupling with Butanamide: The carbamothioyl intermediate is finally coupled with 3-methylbutanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Amino derivatives are common products.
Substitution: Substituted trichloroethyl derivatives are typical products.
Scientific Research Applications
3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide has several applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group may facilitate binding to hydrophobic pockets, while the methoxy-nitrophenyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-(2,2,2-trichloro-1-(4-methoxy-phenoxy)-ethyl)-benzamide
- 3-Methyl-N-(2,2,2-trichloro-1-(2-methoxy-phenylamino)-ethyl)-benzamide
- 3-Methyl-N-(2,2,2-trichloro-1-(4-nitro-phenoxy)-ethyl)-benzamide
Uniqueness
3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methoxy-nitrophenyl group and a trichloroethyl group allows for diverse interactions and applications that are not observed in similar compounds.
Properties
Molecular Formula |
C15H19Cl3N4O4S |
---|---|
Molecular Weight |
457.8 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C15H19Cl3N4O4S/c1-8(2)6-12(23)20-13(15(16,17)18)21-14(27)19-10-5-4-9(26-3)7-11(10)22(24)25/h4-5,7-8,13H,6H2,1-3H3,(H,20,23)(H2,19,21,27) |
InChI Key |
ANTBVTMDMVPRNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.